

what is (rel)-BMS-641988

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Compound of Interest		
Compound Name:	(rel)-BMS-641988	
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An In-depth Technical Guide to **(rel)-BMS-641988** For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(rel)-BMS-641988 is the relative configuration of BMS-641988, a potent, orally active, nonsteroidal androgen receptor (AR) antagonist.[1][2][3] Developed by Bristol-Myers Squibb for the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significant preclinical efficacy, surpassing the then-standard antiandrogen, bicalutamide.[4][5] However, its clinical development was halted during Phase I trials due to a seizure event in a patient, highlighting a key safety liability.[6][7] This document provides a comprehensive technical overview of (rel)-BMS-641988, summarizing its mechanism of action, preclinical and clinical data, metabolic pathway, and relevant experimental methodologies.

Core Compound Details



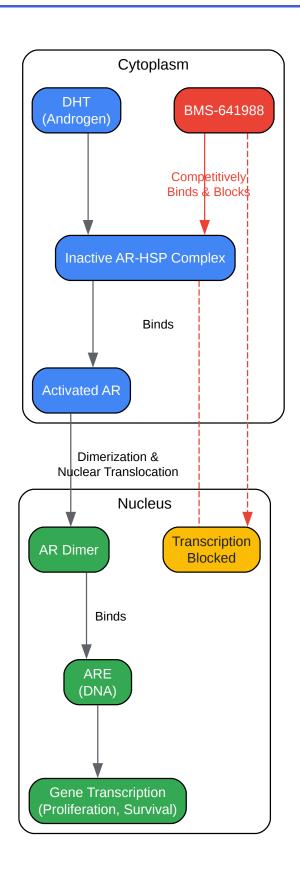
Identifier	Value
IUPAC Name	N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3- (trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo- 3a,5,6,7a-tetrahydro-octahydro-1H-4,7- epoxyisoindol-5-yl]ethanesulfonamide[6]
Molecular Formula	C20H20F3N3O5S[6]
Molar Mass	471.45 g⋅mol ⁻¹ [6]
Drug Class	Nonsteroidal Antiandrogen[6]
Developer	Bristol-Myers Squibb[6]
Indication	Prostate Cancer (investigational)[6]

Mechanism of Action

BMS-641988 functions as a potent competitive antagonist of the androgen receptor (AR).[6] In the canonical AR signaling pathway, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus.[4][8] Within the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cancer cell proliferation and survival.[4][9]

BMS-641988 directly competes with endogenous androgens for the ligand-binding domain of the AR.[10] By occupying this site, it prevents the receptor's activation, subsequent nuclear translocation, and binding to AREs, thereby inhibiting the transcription of AR target genes.[10] Preclinical studies demonstrated that the gene expression profile resulting from BMS-641988 treatment was more akin to castration than to treatment with bicalutamide.[8]





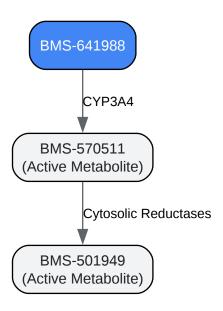
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Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.



Metabolism

In vitro studies have shown that BMS-641988 is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into an active metabolite, BMS-570511. This metabolite is subsequently reduced by cytosolic reductases to a second active metabolite, BMS-501949.[6][11] All three compounds—the parent drug and its two metabolites—exhibit similar potent antiandrogenic activity.[6][11]



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Caption: Metabolic pathway of BMS-641988.

Quantitative Preclinical Data

BMS-641988 demonstrated superior potency compared to bicalutamide in a range of preclinical assays.

Table 1: In Vitro Activity



Parameter	Cell Line	BMS-641988	Bicalutamide	Reference
AR Binding (Ki)	MDA-MB-453	1.8 ± 0.2 nM	37 ± 3 nM	[11]
AR Transactivation (IC50)	MDA-MB-453	16 ± 3 nM	173 ± 67 nM	[11]
AR Transactivation (IC ₅₀)	LNCaP	153 ± 77 nM	935 ± 257 nM	[11][12]

Note: One source reports a Ki of 10 nM and a general IC50 of 56 nM.[6]

Table 2: In Vivo Efficacy (CWR-22-BMSLD1 Xenograft

Model)

Compound	Dose	Treatment Duration	Tumor Growth Inhibition (%TGI)	Reference
BMS-641988	90 mg/kg, p.o., qd	45 days	>90% (sustained)	[4][8]
Bicalutamide	150 mg/kg, p.o., qd	35 days	<50% (followed by regrowth)	[4][8]

Clinical Trial Data

A first-in-human, Phase I dose-escalation study (5 mg to 150 mg daily) was conducted in 61 men with CRPC.[5][7]

Table 3: Phase I Clinical Trial Outcomes



Parameter	Result	Reference
Partial Response	1 of 61 patients	[5][7]
Stable Disease	17 of 23 evaluable patients (74%)	[5][7]
Median Duration of Stable Disease	15 weeks (range 8–32)	[5][7]
≥30% PSA Decline	10 of 61 patients (16%)	[5][7]

The study revealed limited antitumor activity despite achieving target drug exposures.[7] Evidence of partial agonism was also observed, as some patients experienced a PSA decline upon drug withdrawal.[5][7]

Safety and Tolerability

The clinical development of BMS-641988 was terminated due to significant safety concerns.

- Seizures: One patient experienced an epileptic seizure at a dose of 60 mg administered twice daily.[5][7] This is believed to be linked to the molecule's activity as a negative allosteric modulator of the GABA-A receptor.[6]
- QT Prolongation: The compound was observed to cause some drug-induced QT prolongation.

Experimental Protocols

The following sections describe representative protocols for the key assays used to characterize BMS-641988. These are based on standard methodologies and may not reflect the exact protocols used by Bristol-Myers Squibb.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR. A representative protocol using rat prostate cytosol is outlined below.[13]

Materials:



- Rat ventral prostate tissue
- TEDG buffer (Tris-HCl, EDTA, DTT, glycerol) with protease inhibitors
- Radiolabeled ligand: [3H]DHT (dihydrotestosterone)
- Test compound (BMS-641988) and competitor (unlabeled DHT)
- Hydroxyapatite (HAP) slurry
- Scintillation cocktail

Procedure:

- Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold TEDG buffer.
 Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
- Assay Setup: In assay tubes, add a fixed concentration of [3H]DHT.
- Add serial dilutions of the test compound (BMS-641988) or unlabeled DHT (for standard curve).
- Add the prepared prostate cytosol to each tube.
- Incubation: Incubate the mixture overnight (18-20 hours) at 4°C to allow binding to reach equilibrium.
- Separation: Add HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice
 with intermittent vortexing. Centrifuge to pellet the HAP.
- Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.
- Quantification: Add scintillation cocktail to the final HAP pellet and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]DHT (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.



AR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to antagonize androgen-induced gene expression.[7][10]



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Caption: Workflow for an AR-mediated transcriptional reporter assay.

Materials:

- Human cell line expressing AR (e.g., MDA-MB-453, LNCaP).[11]
- Reporter plasmid containing a luciferase gene downstream of an androgen-responsive promoter (e.g., PSA promoter).[7]
- Transfection reagent (e.g., Lipofectamine).
- DHT, BMS-641988, and vehicle control (DMSO).
- Cell lysis buffer and luciferase assay substrate.
- Luminometer.

Procedure:

- Cell Culture: Plate MDA-MB-453 cells in multi-well plates and allow them to adhere.
- Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.



- Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
- Treatment: Treat the cells with:
 - Vehicle control (DMSO)
 - A fixed concentration of DHT (e.g., 1 nM) to stimulate transcription.
 - The fixed concentration of DHT plus serial dilutions of BMS-641988.
- Incubation: Incubate the treated cells for 24-48 hours.
- Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence, which is proportional to the level of gene transcription.
- Data Analysis: Normalize the luminescence values to a control. Plot the inhibition of DHTinduced luminescence against the concentration of BMS-641988 to determine the IC₅₀ value.

Human Prostate Cancer Xenograft Model

This in vivo model assesses the antitumor efficacy of a compound on a human tumor grown in an immunodeficient mouse. The CWR-22 model is derived from a primary human prostate carcinoma and is androgen-dependent.[14][15]

Materials:

- Immunodeficient male mice (e.g., nude mice).
- CWR-22-BMSLD1 tumor fragments or cells.[8]
- BMS-641988 and bicalutamide formulated for oral gavage.
- Calipers for tumor measurement.

Procedure:

• Tumor Implantation: Subcutaneously implant CWR-22-BMSLD1 tumor fragments into the flanks of male nude mice.



- Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (e.g., vehicle control, bicalutamide, different doses of BMS-641988).
- Treatment: Administer the compounds daily via oral gavage for the specified duration (e.g., 35-45 days).[4]
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).
- Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Conclusion

(rel)-BMS-641988 is a potent, second-generation androgen receptor antagonist that showed considerable promise in preclinical models, demonstrating clear superiority over bicalutamide. Its development provided valuable insights into structure-activity relationships for AR antagonists. However, the compound's clinical trajectory was ultimately halted by an unacceptable safety profile, specifically neurotoxicity (seizures) likely mediated by off-target effects on the GABA-A receptor. The limited clinical efficacy and evidence of partial agonism further contributed to its discontinuation. Despite its failure to reach the market, BMS-641988 remains an important case study in drug development, highlighting the critical need to balance high on-target potency with a clean off-target safety profile.

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